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Abstract

Anagliptin is an oral dipeptidyl peptidase-4 (DPP-4) inhibitor approved for the treatment of type
2 diabetes mellitus. This technical guide provides a comprehensive overview of the
pharmacokinetics and metabolism of anagliptin hydrochloride in humans. The information
presented is compiled from published clinical studies and is intended to serve as a resource for
researchers, scientists, and professionals involved in drug development. This document details
the absorption, distribution, metabolism, and excretion (ADME) properties of anagliptin,
including quantitative pharmacokinetic parameters, metabolic pathways, and experimental
methodologies.

Pharmacokinetics

Anagliptin is rapidly absorbed following oral administration, with a significant portion of the drug
being absorbed from the gastrointestinal tract.[1][2] The pharmacokinetic profile of anagliptin is
characterized by a swift attainment of peak plasma concentrations and a relatively short
terminal half-life.

Absorption and Bioavailability

Following a single oral dose of 100 mg of [14ClJanagliptin to healthy male subjects, the drug
was rapidly absorbed, with the peak plasma concentration (Tmax) of the unchanged drug being
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reached at a mean time of 1.8 hours post-dose.[1][2] The mean fraction of the administered
dose absorbed was greater than 73%.[1][2]

Distribution

Specific details on the volume of distribution and protein binding of anagliptin in humans are
not extensively detailed in the reviewed literature. However, as a small molecule, it is expected
to distribute into various tissues.

Plasma Concentration and Half-Life

In a study with healthy male volunteers receiving a single 100 mg oral dose of [14CJanagliptin,
the unchanged drug and its primary metabolite, M1, were the main components in plasma.[1]
[2] Unchanged anagliptin accounted for 66.0% of the total plasma radioactivity area under the
curve (AUC), while the carboxylate metabolite (M1) accounted for 23.4%.[1][2] The terminal
half-life of anagliptin was determined to be 4.37 hours, and for its metabolite M1, it was 9.88
hours.[1][2] Another source indicates a half-life of 5.8 to 6.2 hours, which supports a twice-daily
dosing regimen.[3]

Quantitative Pharmacokinetic Parameters

The following table summarizes the key pharmacokinetic parameters of anagliptin and its major
metabolite M1 after a single 100 mg oral dose of [14ClJanagliptin in healthy male subjects.

Anagliptin (Unchanged M1 (Carboxylate
Parameter .

Drug) Metabolite)
Tmax (h) 1.8
Terminal Half-life (h) 4.37 9.88
% of Total Plasma

66.0% 23.4%

Radioactivity AUC

Data sourced from Furuta et al.
(2013).[1]

Metabolism
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Anagliptin undergoes incomplete metabolism in humans, with a significant portion of the dose
being eliminated as the unchanged drug.[1][2]

Metabolic Pathways

The primary metabolic pathway for anagliptin is the hydrolysis of its cyano group to form a
carboxylate metabolite, designated as M1.[1][2] This single metabolite accounts for a
substantial portion of the metabolized drug. No other metabolite was found to account for more
than 1% of the administered dose in excreta or to have measurable systemic exposure.[1][2]

Anagliptin Hydrolysis of cyano group M1 (Carboxylate Metabolite)

Click to download full resolution via product page

Caption: Major metabolic pathway of anagliptin in humans.

Metabolizing Enzymes

While it is stated that anagliptin is metabolized by a series of cytochrome P450 (CYP)
enzymes, specific details regarding the particular isozymes involved (e.g., CYP3A4, CYP2D6)
are not definitively identified in the available literature. For many dipeptidyl peptidase-4 (DPP-4)
inhibitors, metabolism via CYP enzymes is not the primary clearance pathway.

EXxcretion

The elimination of anagliptin and its metabolite occurs through both renal and fecal routes.

Routes of Excretion

Following a single 100 mg oral dose of [14C]anagliptin, approximately 98.2% of the total
administered radioactivity was recovered within 168 hours.[1][2] Of the recovered dose, 73.2%
was found in the urine and 25.0% in the feces.[1][2]

Excreted Components

About half of the administered dose of anagliptin is eliminated unchanged.[3] Specifically,
46.6% of the dose is excreted as unchanged anagliptin in the urine and 4.1% in the feces.[1][2]
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The major metabolite, M1, accounted for 29.2% of the dose.[1][2] The renal clearance of
unbound anagliptin and its metabolite M1 was observed to be significantly higher than the
glomerular filtration rate, suggesting the involvement of active renal secretion.[1] Anagliptin
may be a substrate for OAT1, OAT3, MDR1, and MRP2, while M1 may be a substrate for
OAT3, BCRP, MRP2, and MRP4.[1]

Mass Balance Data

The following table provides a summary of the excretion of anagliptin and its metabolites.

Unchanged ] ) o
. o M1 Metabolite (% of Total Radioactivity
Excretion Route Anagliptin (% of
Dose) (% of Dose)

Dose)
Urine 46.6% - 73.2%
Feces 4.1% - 25.0%
Total 50.7% 29.2% 98.2%

Data sourced from
Furuta et al. (2013).[1]

Experimental Protocols

This section outlines the general methodologies employed in the key studies that form the
basis of our understanding of anagliptin's pharmacokinetics and metabolism in humans.

Human Absorption, Distribution, Metabolism, and
Excretion (ADME) Study

A typical human ADME study for a drug like anagliptin would involve the following steps:
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Caption: Generalized workflow for a human ADME study.

» Study Design: An open-label, single-dose study in a small cohort of healthy male volunteers.

o Dosing: Administration of a single oral dose of radiolabeled anagliptin (e.g., [L4C]anagliptin)
combined with a therapeutic dose of non-labeled anagliptin.

o Sample Collection: Serial collection of blood, urine, and feces at predefined time points over
a period sufficient to ensure near-complete recovery of the administered radioactivity (e.g.,
up to 168 hours).

o Bioanalysis:
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o Total Radioactivity: Measurement of total radioactivity in plasma, urine, and feces using
liquid scintillation counting (LSC) or accelerator mass spectrometry (AMS).

o Metabolite Profiling and Identification: Chromatographic separation of anagliptin and its
metabolites from plasma, urine, and feces extracts using high-performance liquid
chromatography (HPLC), followed by detection using radiochemical methods and
structure elucidation using tandem mass spectrometry (LC-MS/MS).

o Quantification: Development and validation of a sensitive and specific LC-MS/MS method
for the simultaneous quantification of anagliptin and its metabolite M1 in plasma.

In Vitro Cytochrome P450 Reaction Phenotyping

To identify the specific CYP isozymes responsible for the metabolism of a drug candidate like
anagliptin, a reaction phenotyping study is typically conducted.

Experimental Setup
Incubation of Anagliptin with Incubation of Anagliptin with Incubation with HLM in the presence of
Human Liver Microsomes (HLM) Recombinant Human CYP Isozymes CYP-specific Chemical Inhibitors

Anevsis
Measurement of M1 Formation
(LC-MS/MS)

Data Inte;;retation

Identification of Primary
Metabolizing CYP Isozymes

Click to download full resolution via product page
Caption: Workflow for in vitro CYP reaction phenotyping.

e Test Systems:
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o Human Liver Microsomes (HLM): A pooled sample from multiple donors to represent the
general population.

o Recombinant Human CYP Enzymes: A panel of individual CYP isozymes (e.g., CYP1A2,
2C9, 2C19, 2D6, 3A4) expressed in a suitable system (e.g., baculovirus-infected insect
cells).

» Methodology:

o Recombinant Enzyme Screening: Anagliptin is incubated with each individual recombinant
CYP isozyme in the presence of NADPH. The formation of the M1 metabolite is monitored
to identify which enzymes are capable of metabolizing the drug.

o Chemical Inhibition: Anagliptin is incubated with pooled HLMs in the presence and
absence of known selective chemical inhibitors for each major CYP isozyme. A significant
reduction in the formation of M1 in the presence of a specific inhibitor indicates the
involvement of that particular CYP enzyme.

e Analysis: The concentration of the M1 metabolite is quantified using a validated LC-MS/MS
method. The results from both the recombinant enzyme and chemical inhibition assays are
integrated to provide a comprehensive picture of the CYP enzymes involved in anagliptin
metabolism.

Analytical Methodology for Quantification in Human
Plasma

A sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS)
method is the standard for the quantification of anagliptin and its metabolites in human plasma.

o Sample Preparation: Protein precipitation is a common and effective method for extracting
anagliptin and M1 from plasma samples. This typically involves adding a solvent like
acetonitrile to the plasma, followed by centrifugation to remove precipitated proteins.

o Chromatographic Separation: Reversed-phase HPLC or ultra-high-performance liquid
chromatography (UHPLC) is used to separate anagliptin and M1 from endogenous plasma
components. A C18 column is commonly employed with a mobile phase consisting of a

© 2025 BenchChem. All rights reserved. 7/9 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15574513?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

mixture of an aqueous buffer (e.g., ammonium formate or formic acid in water) and an
organic solvent (e.g., acetonitrile or methanol).

o Mass Spectrometric Detection: A triple quadrupole mass spectrometer operating in multiple
reaction monitoring (MRM) mode is used for detection and quantification. Specific precursor-
to-product ion transitions are monitored for anagliptin, M1, and an internal standard to
ensure high selectivity and sensitivity.

Conclusion

Anagliptin is a well-absorbed oral DPP-4 inhibitor with a pharmacokinetic profile that supports
twice-daily dosing. It undergoes limited metabolism, with the primary pathway being the
hydrolysis of the cyano group to form the carboxylate metabolite M1. The majority of the
administered dose is excreted in the urine, with a significant portion as the unchanged drug,
indicating that both renal excretion and metabolism are important clearance pathways. While
the involvement of cytochrome P450 enzymes in its metabolism is suggested, the specific
isozymes have not been definitively identified in the public domain. The experimental protocols
outlined in this guide provide a framework for the key studies necessary to characterize the
pharmacokinetic and metabolic properties of a drug candidate like anagliptin. This
comprehensive understanding is crucial for guiding further clinical development and ensuring
the safe and effective use of the drug.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Pharmacokinetics and Metabolism of Anagliptin
Hydrochloride in Humans: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available
at: [https://lwww.benchchem.com/product/b15574513#pharmacokinetics-and-metabolism-of-
anagliptin-hydrochloride-in-humans]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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